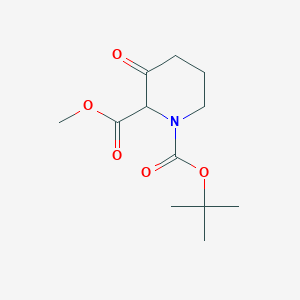![molecular formula C16H16O3 B172352 1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 178055-99-7](/img/structure/B172352.png)
1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol It is characterized by the presence of two methoxy groups attached to a biphenyl structure, with an ethanone group at the para position
Vorbereitungsmethoden
The synthesis of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzene and 4-bromobenzophenone.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to form the biphenyl structure.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone can be compared with similar compounds such as:
4,4’-Dimethoxydiphenylamine: This compound also contains methoxy groups but differs in its amine functionality.
4-Methoxybiphenyl: This compound has a single methoxy group and lacks the ethanone functionality.
1-(4’-Fluoro-biphenyl-4-YL)ethanone: This compound features a fluoro substituent instead of methoxy groups.
Eigenschaften
IUPAC Name |
1-[4-(2,4-dimethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)15-9-8-14(18-2)10-16(15)19-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXJBDMUERVNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)







